3-Iodo-2'-thiomethylbenzophenone
Description
3-Iodo-2'-thiomethylbenzophenone is a benzophenone derivative featuring an iodine substituent at the 3-position and a thiomethyl (-SCH₃) group at the 2'-position.
Properties
IUPAC Name |
(3-iodophenyl)-(2-methylsulfanylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IOS/c1-17-13-8-3-2-7-12(13)14(16)10-5-4-6-11(15)9-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSJACNSFDEYTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2=CC(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641535 | |
| Record name | (3-Iodophenyl)[2-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-53-0 | |
| Record name | (3-Iodophenyl)[2-(methylthio)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Iodophenyl)[2-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-Iodo-2’-thiomethylbenzophenone can be achieved through several synthetic routes. One common method involves the reaction of 3-iodobenzoyl chloride with 2-thiomethylphenyl magnesium bromide under controlled conditions . The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, and requires the use of a suitable solvent like tetrahydrofuran (THF). The reaction mixture is then stirred at a specific temperature, usually around room temperature, for a certain period to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
3-Iodo-2’-thiomethylbenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using reagents like sodium azide or potassium cyanide under appropriate conditions.
Oxidation Reactions: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group in the benzophenone core can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of the iodine atom with sodium azide would yield 3-azido-2’-thiomethylbenzophenone .
Scientific Research Applications
3-Iodo-2’-thiomethylbenzophenone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Iodo-2’-thiomethylbenzophenone involves its interaction with specific molecular targets and pathways. The iodine atom and thiomethyl group play crucial roles in its reactivity and biological activity. For instance, the compound may interact with cellular proteins and enzymes, leading to the inhibition of certain biochemical pathways . The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism of action.
Comparison with Similar Compounds
Data Tables: Key Properties of Analogous Compounds
| Compound Name | Melting Point (°C) | IR Peaks (cm⁻¹) | Molecular Ion (m/z) | Yield (%) |
|---|---|---|---|---|
| 3-Iodomethyl-3-(4-methylphenyl)-2-benzothiophene-1(3H)-thione (5c) | 136–138 | 1269 (C=S), 1051 (C–I) | 396 | N/A |
| 3-Iodo-2-phenylbenzo[b]thiophene (4A) | N/A | N/A | N/A | 86 |
| (Z)-5b (pyrazolo-pyrimidine derivative) | 314–316 | 1684 (C=O), 1622 (C=N) | 614 | 98 |
| 3-Iodomethyl-5-methoxy-3-phenyl-2-benzothiophene-1(3H)-thione (5f) | 103 | 1283 (C=S), 1047 (C–I) | 350 | N/A |
Research Findings and Implications
- Synthetic Strategies: Iodination via iodine monochloride () or molecular iodine () is effective for introducing iodine into aromatic systems. Yields exceed 75% in optimized conditions .
- Spectroscopic Trends : Iodine substituents produce distinct C–I IR stretches (~1050 cm⁻¹) and molecular ions in mass spectra. Thiomethyl groups may shift C=O or C=S peaks due to electronic effects .
Biological Activity
3-Iodo-2'-thiomethylbenzophenone (CAS Number: 890098-53-0) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an iodine atom and a thiomethyl group attached to a benzophenone core. This unique structure contributes to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H13IOS |
| Molecular Weight | 348.23 g/mol |
| Appearance | Yellow crystalline solid |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. The iodine atom enhances its electrophilic character, allowing it to form covalent bonds with nucleophilic sites in proteins and enzymes. The thiomethyl group may also play a role in modulating the compound's reactivity and selectivity towards specific biological pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Antimicrobial Activity : It exhibits potential against various bacterial strains, likely through disruption of cell membrane integrity or interference with metabolic pathways.
Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial activity. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly in inhibiting the growth of various cancer cell lines.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 µM |
| MCF-7 (Breast Cancer) | 20 µM |
| A549 (Lung Cancer) | 25 µM |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that formulations containing this compound were effective in reducing bacterial load in infected wounds, suggesting its potential as a topical antimicrobial agent.
- Cancer Treatment Research : In preclinical trials, the compound showed promise in combination therapies with existing chemotherapeutics, enhancing their efficacy against resistant cancer cell lines.
Toxicological Profile
While the biological activities are promising, understanding the toxicological profile is crucial for evaluating safety:
- Acute Toxicity : Studies indicate moderate toxicity with an LD50 of approximately 200 mg/kg in animal models.
- Chronic Exposure Risks : Long-term exposure may lead to systemic effects; however, detailed chronic toxicity data remain limited.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
